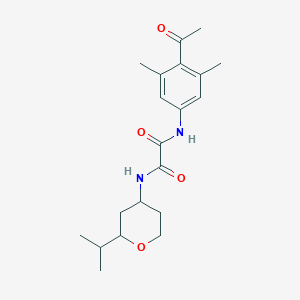![molecular formula C17H22N4O3 B7436980 [4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The mechanism of action of [4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets in the body. This compound has been shown to bind to various ion channels and G protein-coupled receptors, leading to the modulation of various signaling pathways. In addition, this compound has been shown to inhibit the activity of specific enzymes, leading to the modulation of various metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone have been studied extensively. This compound has been shown to modulate various signaling pathways in the body, leading to the regulation of various physiological processes, including cell proliferation, apoptosis, and neurotransmitter release. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and stability, making it ideal for use in various assays. In addition, this compound has been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, the limitations of this compound include its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of [4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone. One area of research is the further optimization of the synthesis method to improve yield and purity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new analogs of this compound with improved properties and efficacy is an area of active research.
Synthesis Methods
The synthesis of [4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine to form 1-(2,4-dimethoxyphenyl)piperazine. The second step involves the reaction of 1-(2,4-dimethoxyphenyl)piperazine with 5-methyl-1H-pyrazole-4-carboxylic acid to form [4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone. This synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In addition, this compound has been used as a tool compound for the study of various biological processes, including ion channel function and G protein-coupled receptor signaling.
properties
IUPAC Name |
[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-14(11-18-19-12)17(22)21-8-6-20(7-9-21)15-5-4-13(23-2)10-16(15)24-3/h4-5,10-11H,6-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGPCLPSQYDUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(1-Methylpyrazol-3-yl)triazol-4-yl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole](/img/structure/B7436904.png)
![2-[3-(2,4-dioxo-1H-pyrimidin-6-yl)pyrrolidin-1-yl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B7436906.png)
![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![N,2-dimethyl-3-(3-methylbutan-2-ylamino)-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B7436922.png)
![Methyl 5-[[2-(3-chlorophenyl)morpholine-4-carbonyl]amino]-2-methylpyrazole-3-carboxylate](/img/structure/B7436932.png)
![3-(difluoromethyl)-N,1-dimethyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7436945.png)
![3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide](/img/structure/B7436957.png)
![3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide](/img/structure/B7436964.png)
![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![1-[1-(1,3-Dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-(3-fluoro-5-methylphenyl)urea](/img/structure/B7436983.png)

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)